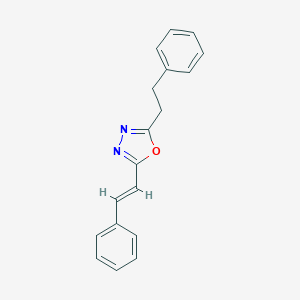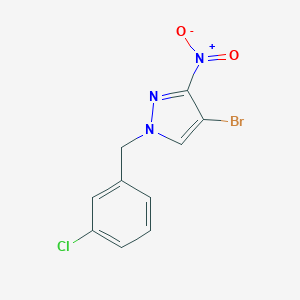
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
Applications De Recherche Scientifique
4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole has shown potential applications in scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. These properties make it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of tyrosinase, which is involved in melanin production. This inhibition leads to a decrease in melanin production, which may have applications in the treatment of hyperpigmentation disorders. Additionally, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been reported to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential applications in cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antimicrobial activities, which may have applications in the treatment of inflammatory and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is its diverse range of biological activities. This makes it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole. One potential direction is the investigation of its potential applications in cancer therapy. This compound has been found to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential as a chemotherapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory and infectious diseases. This compound has been found to exhibit anti-inflammatory and antimicrobial activities, which may make it a promising candidate for further investigation in these areas. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole involves the reaction of 3-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.
Propriétés
Formule moléculaire |
C10H7BrClN3O2 |
|---|---|
Poids moléculaire |
316.54 g/mol |
Nom IUPAC |
4-bromo-1-[(3-chlorophenyl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Clé InChI |
MJRBAZQURXMPAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
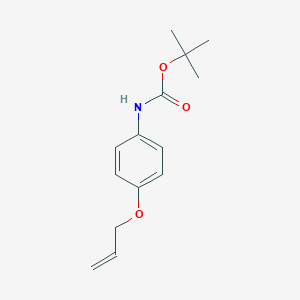
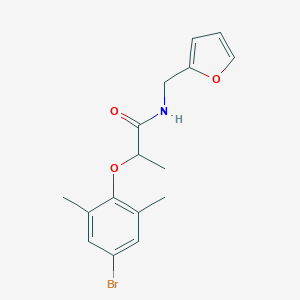
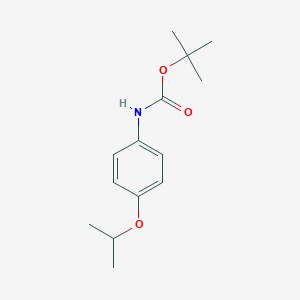
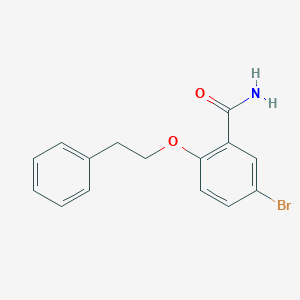
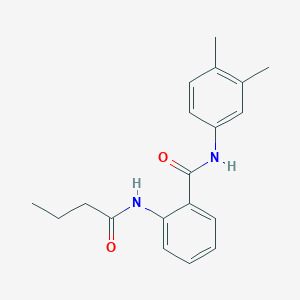
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
